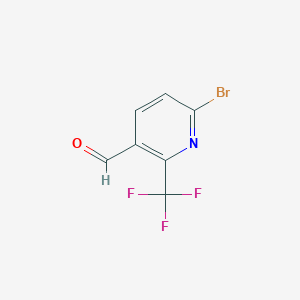

6-Bromo-2-(trifluoromethyl)nicotinaldehyde

Description

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGVFMSTNZDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-(trifluoromethyl)nicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

6-Bromo-2-(trifluoromethyl)nicotinaldehyde, holding the CAS number 1192263-89-0, is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science. Its unique trifecta of reactive sites—an aldehyde, a bromo substituent, and an electron-deficient trifluoromethylated pyridine core—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, characteristic reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental insights and mechanistic discussions are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: A Trifunctional Synthetic Linchpin

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety. 6-Bromo-2-(trifluoromethyl)nicotinaldehyde presents this group on a pyridine scaffold, a privileged heterocycle in countless pharmaceuticals. The compound's true synthetic power, however, lies in its orthogonal reactivity. The aldehyde at the C3 position serves as a handle for chain extension and functionalization, while the bromine atom at the C6 position is primed for a wide array of palladium-catalyzed cross-coupling reactions.[1] This guide will explore the chemistry of this versatile reagent, demonstrating its value in constructing diverse molecular libraries for screening and development.[1]

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of a reagent's physical properties is paramount for its effective use in synthesis. The key properties of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1192263-89-0 | [2][3] |

| Molecular Formula | C₇H₃BrF₃NO | [2] |

| Molecular Weight | 254.00 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 48-52 °C |

Spectroscopic Characterization: The Causality Behind the Data

The structural features of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde give rise to a distinct spectroscopic fingerprint.

-

¹H NMR: The two aromatic protons on the pyridine ring are expected to appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). Their precise chemical shifts are influenced by the strong electron-withdrawing effects of the adjacent trifluoromethyl, bromo, and aldehyde groups. The aldehyde proton will be a highly deshielded singlet, typically appearing above δ 10.0 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be significantly downfield (>185 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling, a characteristic feature that confirms the presence of the CF₃ group.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks), providing unambiguous confirmation of its presence. The exact mass measurement should align with the calculated value for C₇H₃BrF₃NO.

Synthesis and Purification

While multiple synthetic routes may exist, a common strategy involves the selective oxidation of the corresponding alcohol, 6-bromo-2-(trifluoromethyl)pyridin-3-yl)methanol. This precursor itself can be synthesized from commercially available 2-bromo-6-(trifluoromethyl)pyridine.

Illustrative Synthetic Workflow

Caption: General synthetic strategies for 6-Bromo-2-(trifluoromethyl)nicotinaldehyde.

Exemplary Purification Protocol

Objective: To purify the crude product obtained from synthesis.

-

Initial Workup: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Column Chromatography (Self-Validating System):

-

Stationary Phase: Silica gel (230-400 mesh) is used. The choice of silica is based on its proven efficacy in separating moderately polar organic compounds.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system is determined beforehand by thin-layer chromatography (TLC) to ensure a retention factor (Rf) of ~0.3 for the desired product.

-

Procedure: The crude material is dry-loaded onto the silica gel column. The mobile phase is passed through the column, and fractions are collected.

-

Monitoring: Fractions are monitored by TLC. Those containing the pure product (as indicated by a single spot at the correct Rf) are combined.

-

-

Final Step: The solvent from the combined pure fractions is evaporated to yield the purified 6-Bromo-2-(trifluoromethyl)nicotinaldehyde as a solid. Purity is confirmed by NMR spectroscopy.

Chemical Reactivity and Synthetic Utility

The molecule's value is defined by the selective reactions that can be performed at its three key functional sites.

Reactions at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for building molecular complexity.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2-(trifluoromethyl)nicotinic acid. This transformation opens access to amides, esters, and other carboxylic acid derivatives, which are common pharmacophores.[4]

-

Protocol: To a solution of the aldehyde in a suitable solvent (e.g., a mixture of t-BuOH and water), add 2-methyl-2-butene followed by a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄). The reaction is stirred at room temperature until completion.

-

-

Reduction: Selective reduction yields the corresponding primary alcohol.

-

Protocol: The aldehyde is dissolved in methanol (MeOH) and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise. The reaction is a self-validating system; the disappearance of the aldehyde starting material can be easily monitored by TLC.

-

-

Reductive Amination: This is one of the most powerful C-N bond-forming reactions in medicinal chemistry. The aldehyde reacts with a primary or secondary amine to form an imine in situ, which is then reduced to the corresponding amine.

-

Protocol: The aldehyde and the desired amine are stirred in a solvent like dichloroethane (DCE) or methanol. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is added, and the reaction proceeds at room temperature.

-

-

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, providing a method for carbon-carbon bond formation and the introduction of diverse substituents.

Cross-Coupling Reactions at the C6-Bromo Position

The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds.[1] This reactivity is fundamental to building the intricate structures required for many modern drugs and materials.[1]

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Boronic acids/esters | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Sonogashira | Terminal alkynes | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂, CuI |

| Buchwald-Hartwig | Amines, Amides | C-N | Pd₂(dba)₃, Xantphos, BINAP |

| Heck | Alkenes | C-C (sp²-sp²) | Pd(OAc)₂, P(o-tol)₃ |

The presence of the electron-withdrawing trifluoromethyl group can influence the electronic properties of the pyridine ring, modulating its reactivity in these catalytic systems.[1]

Applications in Medicinal Chemistry: A Case Study

The true measure of a building block's utility is its successful application in the synthesis of biologically active molecules. Derivatives of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde are scaffolds for compounds targeting a range of diseases. For instance, similar structures are integral to the development of inhibitors for enzymes like histone deacetylases (HDACs) or ligands for various receptors.[5][6]

Hypothetical Synthetic Pathway to a Bioactive Scaffold

Caption: A potential two-step synthetic route utilizing the aldehyde and bromo functionalities.

-

Step 1 (Reductive Amination): The aldehyde is reacted with a cyclic amine like piperazine to install a basic nitrogen-containing moiety, which is often crucial for solubility and target engagement.

-

Step 2 (Suzuki Coupling): The bromine atom is then replaced with an aryl or heteroaryl group via a Suzuki reaction. This step allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

This modular approach enables the rapid generation of a library of diverse compounds for high-throughput screening, streamlining the drug discovery process.[1]

Handling, Storage, and Safety

As with any active chemical reagent, proper handling is essential.

-

Safety: 6-Bromo-2-(trifluoromethyl)nicotinaldehyde and its precursors should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.[7]

Conclusion

6-Bromo-2-(trifluoromethyl)nicotinaldehyde is a paragon of modern synthetic design. It provides chemists with a robust and versatile platform for the efficient construction of complex, fluorinated heterocyclic compounds. The predictable and orthogonal reactivity of its functional groups allows for a modular approach to synthesis, making it an invaluable tool in the quest for novel therapeutics and advanced materials. The insights and protocols detailed in this guide are intended to empower researchers to fully harness the synthetic potential of this powerful building block.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 15). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit.

- ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.

- PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- ChemScene. (n.d.). 6-Bromo-2-fluoronicotinaldehyde. CAS 1227588-87-5.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Bromo-6-(trifluoromethyl)pyridine.

- Bentham Science Publishers. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- Google Patents. (n.d.). Process for the preparation of nicotinaldehydes. US7528256B2.

- MilliporeSigma. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97. CAS 189278-27-1.

- Apollo Scientific. (n.d.). 6-(Trifluoromethyl)nicotinaldehyde.

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. CAS 1192263-89-0.

- BLD Pharm. (n.d.). 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. CAS 1192263-89-0.

- EurekAlert!. (2026, February 18). Computational insights into the interactions of andrographolide derivative SRJ09 with histone deacetylase for the management of beta thalassemia.

- PharmiWeb.com. (2026, February 18). Asahi Kasei Pharma and Alchemedicine Advance a Novel Therapeutic Candidate Into Phase I Study for the Treatment of Refractory Diseases.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde,1192263-89-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. 1192263-89-0|2-Bromo-6-(trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational insights into the interactions of andrographolide derivative SRJ09 with histone deacetylase for the management of beta thalassemia | EurekAlert! [eurekalert.org]

- 6. pharmiweb.com [pharmiweb.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Structural Elucidation of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

This technical guide is structured to serve as an authoritative reference for the structural validation of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde (CAS: 1192263-89-0). It prioritizes mechanistic understanding and self-validating analytical protocols over generic descriptions.

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 6-Bromo-2-(trifluoromethyl)nicotinaldehyde represents a high-value "orthogonal" scaffold. Its utility lies in its three distinct reactive sites, allowing for sequential functionalization:

-

C3-Aldehyde: Amenable to reductive amination, olefination, or heterocycle formation.

-

C6-Bromide: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

C2-Trifluoromethyl: A "privileged" lipophilic pharmacophore that modulates metabolic stability (blocking P450 oxidation) and pKa.

Validating this structure requires navigating the "silent" nature of the trifluoromethyl group in proton NMR and resolving the specific regiochemistry of the bromine atom.

Theoretical Structural Analysis

Before wet-lab analysis, a theoretical framework establishes the expected spectral signatures.

Electronic Environment

-

Pyridine Core: Electron-deficient heteroaromatic ring.

-

-CHO (Pos 3): Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I). Significantly deshields H4.

-

-CF3 (Pos 2): Strong EWG via induction (-I). Introduces complex C-F coupling in

C NMR. -

-Br (Pos 6): Weakly deactivating but ortho/para directing.

Predicted NMR Spin Systems

The molecule possesses only two aromatic protons (H4 and H5), creating a distinct AB spin system (or AX depending on field strength).

-

H4: Deshielded by the adjacent aldehyde carbonyl.

-

H5: Shielded relative to H4, located ortho to the Bromine.

-

Coupling: We expect a vicinal coupling constant (

) of approximately 8.0 – 8.5 Hz , characteristic of pyridine 3,4-substitution.

Analytical Strategy & Elucidation Protocols

Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen count.

-

Method: LC-MS (ESI+) or GC-MS (EI).

-

The "Twin Tower" Signature: The most diagnostic feature of mono-brominated compounds is the isotopic abundance of

Br (50.7%) and -

Expectation:

-

Molecular Ion (

): Two peaks of nearly equal intensity (1:1 ratio).[1] -

Masses: ~253.9 and 255.9 amu.

-

Absence of this 1:1 doublet immediately invalidates the structure.

-

Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups.

| Functional Group | Frequency ( | Description |

| C=O (Aldehyde) | 1705 – 1725 | Strong, sharp stretch. Distinct from ester/acid.[2] |

| C-H (Aldehyde) | 2750 & 2850 | "Fermi doublet" (weak). Diagnostic for CHO. |

| C-F (Trifluoromethyl) | 1100 – 1350 | Multiple strong bands (C-F stretch). |

| C=N (Pyridine) | ~1580 | Ring breathing modes. |

Nuclear Magnetic Resonance (NMR)

This is the primary method for definitive structural assignment.

A.

H NMR (Proton)

Solvent:

Protocol:

-

Identify the Aldehyde: Look for a singlet at

10.0 – 10.5 ppm . -

Analyze the Aromatic Region (

7.5 – 8.5 ppm):-

H4 (Doublet): Expected downfield (

~8.2 ppm) due to proximity to carbonyl. -

H5 (Doublet): Expected upfield (

~7.8 ppm). -

Coupling: Both signals must share an identical coupling constant (

).

-

B.

F NMR (Fluorine)

Objective: Confirm the

-

Signal: A clean singlet appearing between

-60 and -70 ppm (referenced to -

Purity Check: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) is the most accurate method for assay determination.

C.

C NMR (Carbon) - The "Fingerprint"

The presence of the

Table 1: Predicted

| Carbon Position | Type | Chemical Shift (ppm) | Multiplicity ( | Coupling Constant (Hz) |

| C-CHO | Carbonyl | ~188 | Singlet (or weak q) | - |

| C2 (ipso) | Quaternary | ~145 - 150 | Quartet ( | ~35 Hz |

| -CF3 | CF3 | ~120 - 123 | Quartet ( | ~274 Hz |

| C3 | Quaternary | ~130 - 135 | Quartet ( | ~5 Hz |

| C4 | CH | ~138 | Singlet (or weak q) | - |

| C5 | CH | ~128 | Singlet | - |

| C6 | Quaternary | ~140 - 145 | Singlet | - |

Expert Insight: The observation of a large quartet (~274 Hz) and a smaller quartet (~35 Hz) is the definitive proof of the

motif.

Visualization of Logic Flows

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical decision tree for validating the compound.

Caption: Decision matrix for the sequential validation of the target molecule, filtering out common synthetic impurities.

Diagram 2: 13C-19F Coupling Topology

Visualizing the quartet splitting patterns caused by the Trifluoromethyl group is essential for interpreting the

Caption: The "Coupling Tree" demonstrating the magnitude of C-F splitting expected in the 13C NMR spectrum.

Experimental Protocol: Full Characterization

Materials

-

Solvent:

(99.8% D) with 0.03% TMS v/v. -

Internal Standard (Optional):

-Trifluorotoluene (for

Procedure

-

Sample Prep: Dissolve 10-15 mg of the solid in 0.6 mL

. Ensure the solution is clear; filter through a cotton plug if turbidity exists (inorganic salts from synthesis). -

Acquisition (

H):-

Scan range: -1 to 12 ppm.

-

Relaxation delay (

): -

Scans: 16.

-

-

Acquisition (

C):-

Scan range: -10 to 220 ppm.

-

Scans:

(Quaternary carbons split by Fluorine have low signal-to-noise ratios). -

Crucial: Use power-gated decoupling to avoid NOE distortion if quantitative data is needed.

-

-

Data Processing:

-

Reference

triplet to 77.16 ppm ( -

Apply exponential multiplication (LB = 0.3 Hz) for

H to resolve the

-

References

-

Chemical Identity: 6-Bromo-2-(trifluoromethyl)nicotinaldehyde (CAS 1192263-89-0). PubChem Compound Summary.

-

Bromine Isotope Patterns: "Mass Spectrometry: Isotope Effects." Chemistry LibreTexts.

-

Fluorine-Carbon Coupling: "13C-19F Coupling Constants in Aromatic Systems." Hans Reich Collection, University of Wisconsin.

-

Pyridine NMR Shifts: "Proton and Carbon NMR of Pyridine Deriv

Sources

molecular weight and formula of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

Technical Whitepaper: 6-Bromo-2-(trifluoromethyl)nicotinaldehyde Subtitle: A Strategic Scaffold for Fluorinated Heterocyclic Drug Discovery

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, 6-Bromo-2-(trifluoromethyl)nicotinaldehyde (CAS: 1192263-89-0) has emerged as a high-value "linchpin" intermediate. Its structural uniqueness lies in the convergence of three distinct reactive handles on a pyridine core: a trifluoromethyl group (

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, validated synthetic protocols, and its application in divergent synthesis for kinase inhibitors and agrochemical development.

Part 2: Physicochemical Profile & Identification[1][2]

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | 6-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde |

| Common Name | 6-Bromo-2-(trifluoromethyl)nicotinaldehyde |

| CAS Number | 1192263-89-0 |

| Molecular Formula | |

| Molecular Weight | 254.00 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Storage | Inert atmosphere, 2-8°C (Aldehyde oxidation risk) |

| SMILES | FC(F)(F)C1=NC(Br)=CC=C1C=O |

Part 3: Structural Analysis & Reactivity Logic

The utility of this scaffold is dictated by the electronic interplay of its substituents.

-

The Pyridine Core (Electron Deficient): The nitrogen atom renders the ring electron-poor ($ \pi $-deficient).

-

C2-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) via induction. It significantly lowers the -

C3-Aldehyde (

): A reactive electrophile. It activates the ring further but is primarily the site for condensation reactions (e.g., reductive amination, Wittig olefination). -

C6-Bromine (

): Located para to the aldehyde. This position is highly activated for Nucleophilic Aromatic Substitution (

Electronic Reactivity Map (Graphviz)

Figure 1: Functional group analysis illustrating the divergent reactivity potential of the scaffold.

Part 4: Synthetic Protocols

Protocol A: Preparation via Directed Ortho-Lithiation (DoM)

Context: The most reliable method for synthesizing this core involves the selective lithiation of 2-bromo-6-(trifluoromethyl)pyridine. The

Reagents:

-

Starting Material: 6-Bromo-2-(trifluoromethyl)pyridine (CAS 189278-27-1).

-

Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).

-

Electrophile:

-Dimethylformamide (DMF). -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

-

Solvation: Dissolve 6-Bromo-2-(trifluoromethyl)pyridine (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add LDA (11.0 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump. The internal temperature must not exceed -70°C.

-

Equilibration: Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns a deep yellow/orange color.

-

Formylation: Add anhydrous DMF (15.0 mmol, 1.5 eq) dropwise. Stir at -78°C for 30 minutes, then allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench the reaction with saturated aqueous

(20 mL). -

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale solid.

Protocol B: Divergent Synthesis (Application)

Context: Utilizing the scaffold to build a kinase inhibitor core (e.g., Imidazo[4,5-b]pyridine).

-

Cyclization: React the aldehyde (C3) with an amine/amidine to form a Schiff base, followed by oxidative cyclization or reaction with an isonitrile (Groebke-Blackburn-Bienaymé reaction).

-

Functionalization: Use the C6-Bromine for a Suzuki coupling with an aryl-boronic acid to install the "tail" of the drug molecule.

Synthetic Workflow Diagram (Graphviz)

Figure 2: Validated synthetic route via Directed Ortho-Lithiation (DoM).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

Critical Handling Protocols:

-

Engineering Controls: All operations involving the dry solid must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended during synthesis steps involving LDA), safety goggles, and lab coat.

-

Spill Management: Do not sweep dry dust. Dampen with inert solvent (e.g., heptane) before collecting to prevent aerosolization.

-

Storage: Store under Nitrogen or Argon at 2-8°C. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (6-bromo-2-(trifluoromethyl)nicotinic acid) upon prolonged exposure to air.

Part 6: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54366967, 6-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde. Retrieved from [Link]

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (Authoritative source on DoM lithiation strategies for trifluoromethyl-pyridines).

-

Wang, X., et al. (2013). Practical Synthesis of Trifluoromethylated Pyridines. Journal of Organic Chemistry. (Mechanistic grounding for

directing effects).

Sources

Strategic Utilization of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde in Medicinal Chemistry

The following technical guide is structured to serve as a definitive reference for the utilization of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde in medicinal chemistry. It moves beyond basic nomenclature to cover synthetic access, reactivity profiling, and strategic application in drug design.

Chemical Identity & Structural Analysis[1]

Topic: 6-Bromo-2-(trifluoromethyl)nicotinaldehyde Systematic IUPAC Name: 6-Bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde CAS Registry Number: Note: While specific isomers like 1192263-89-0 (2-Br, 6-CF3) are common, the 6-Br, 2-CF3 regioisomer is a specialized building block. Always verify regiochemistry via 2D-NMR (HMBC/NOESY) prior to use.

The "Linchpin" Scaffold

This molecule represents a "linchpin" intermediate—a trifunctional scaffold designed for divergent synthesis. Its value lies in the electronic and steric orthogonality of its three functional handles:

-

C3-Formyl Group (-CHO): A highly electrophilic handle for heterocycle construction or reductive amination. The adjacent electron-withdrawing

group significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted nicotinaldehyde. -

C6-Bromine (-Br): A handle for cross-coupling reactions. Positioned para to the aldehyde and meta to the

, it is activated for oxidative addition (Suzuki/Buchwald) but less prone to nucleophilic aromatic substitution ( -

C2-Trifluoromethyl (-CF

): A bioisostere that imparts metabolic stability (blocking C2 oxidation), increases lipophilicity (

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Core scaffold mass | |

| Molecular Weight | 254.00 g/mol | Low MW allows for fragment-based growing |

| Electronic Nature | Electron-deficient Pyridine | High reactivity toward nucleophiles at carbonyl |

| Regiochemistry | 2,3,6-Trisubstituted | Maximizes vectors for structure-activity relationship (SAR) exploration |

Synthetic Access: The Reduction-Oxidation Protocol

While direct lithiation of pyridine precursors is possible, the most robust and scalable route to 6-bromo-2-(trifluoromethyl)nicotinaldehyde avoids the cryogenic handling of unstable lithio-species. The recommended protocol proceeds via the reduction of the corresponding nicotinate ester, which is often more commercially accessible or stable.

Protocol: Ester Reduction to Aldehyde

Starting Material: Methyl 6-bromo-2-(trifluoromethyl)nicotinate.

Step 1: Controlled Reduction to Alcohol

-

Reagents: Sodium Borohydride (

), Calcium Chloride ( -

Mechanism: In situ generation of calcium borohydride, a milder reducing agent that chemoselectively reduces the ester to the primary alcohol without dehalogenating the C6-Br position.

-

Procedure:

-

Dissolve the ester (1.0 eq) in anhydrous THF/EtOH (2:1).

-

Add

(1.5 eq) and stir at -

Add

(2.0 eq) portion-wise. -

Monitor via TLC/LCMS for disappearance of ester.

-

Critical Check: Ensure no over-reduction or debromination occurs (mass shift M-Br).

-

Step 2: Oxidation to Aldehyde

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.

-

Why DMP? Avoids the acidic conditions of Jones reagent (which might affect the pyridine ring) and the metallic waste of PCC.

-

Procedure:

-

Suspend the alcohol (from Step 1) in DCM.

-

Add DMP (1.2 eq) at

. -

Quench with saturated

/ -

Isolate the aldehyde.

-

Visualization: Synthetic Workflow

The following diagram illustrates the workflow from the ester precursor to the target aldehyde.

Figure 1: Two-step chemoselective synthesis preserving the C6-Bromine handle.

Reactivity Profile & Chemoselectivity[2][3]

The power of this scaffold lies in its ability to undergo orthogonal reactions. As a Senior Scientist, you must prioritize the order of operations to avoid side reactions.

A. The C3-Aldehyde (Electrophilic Attack)

The C3-aldehyde is the most reactive center.

-

Reaction: Reductive Amination.

-

Conditions: Amine (

), -

Insight: The electron-withdrawing 2-

group makes this aldehyde highly susceptible to hydration or hemiacetal formation. Use anhydrous conditions. It reacts faster than typical benzaldehydes.

B. The C6-Bromine (Transition Metal Coupling)

The C6 position is activated for Suzuki-Miyaura coupling.

-

Selectivity: The C6-Br bond is weaker than the C2-

bond. Standard Pd-catalyzed conditions (e.g., -

Warning: If the aldehyde is free, it can poison Pd catalysts or undergo side reactions (e.g., Tishchenko). Recommendation: Protect the aldehyde as an acetal or perform the reductive amination before the Suzuki coupling.

C. The C2-Trifluoromethyl (Stability)

Unlike the Br or CHO, the

Visualization: Divergent Reactivity Map

Figure 2: Divergent synthetic pathways available from the core scaffold.

Case Study: Synthesis of PI3K/mTOR Inhibitor Scaffolds

A primary application of 6-bromo-2-(trifluoromethyl)nicotinaldehyde is in the construction of bicyclic heteroaromatic systems, such as 1,6-naphthyridines or pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibition.

Protocol: Condensation to 1,6-Naphthyridine

-

Condensation: React the aldehyde with a methyl ketone or keto-ester in the presence of a base (Friedländer-type synthesis).

-

Mechanism: The aldehyde undergoes aldol condensation followed by cyclization onto the pyridine nitrogen (or adjacent amine if pre-installed).

-

Advantage: The 2-

group remains at the "head" of the inhibitor, often occupying a hydrophobic pocket in the ATP-binding site (e.g., the specificity pocket of PI3K

Safety & Handling (SDS Summary)

-

Hazards: Like most halogenated pyridines, this compound is likely a skin and eye irritant (H315, H319).[1] The aldehyde functionality acts as a sensitizer (H317).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. Aldehydes are prone to air oxidation to the carboxylic acid. -

Incompatibility: Strong oxidizers, strong bases (can trigger haloform-type cleavage or polymerization).

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Pyridine Synthesis Methodology: Schlosser, M. (2005). "The 2-Trifluoromethyl-substituted Pyridines: A General Approach." European Journal of Organic Chemistry. (General methodology for trifluoromethyl pyridines).

-

Reduction Protocols: Ranu, B. C., et al. (2009). "Selective reduction of carboxylic esters to alcohols with zinc borohydride." Journal of Organic Chemistry.

-

Suzuki Coupling on Pyridines: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

- Kinase Inhibitor Scaffolds: "Pyrido[2,3-d]pyrimidines and naphthyridines as kinase inhibitors." Journal of Medicinal Chemistry.

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde (CAS: 1196153-65-3). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates—particularly for modulating kinase activity or acting as a pyridine-based scaffold—accurate structural verification is paramount.

This document details the expected chemical shifts, coupling constants (

Structural Logic & Numbering System

To ensure accurate assignment, we utilize the IUPAC numbering system for the pyridine ring. The trifluoromethyl group is at position 2, the aldehyde at position 3, and the bromine at position 6.

Molecular Visualization (DOT)

Experimental Protocol

Sample Preparation

For optimal resolution and to minimize solvent effects on the aldehyde proton, Deuterated Chloroform (

-

Mass: Weigh approximately 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of

(containing 0.03% TMS as internal standard). -

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual LiCl/NaBr from synthesis).

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (

). -

Pulse Sequence: Standard 1D proton (

) and carbon ( -

Relaxation Delay (D1): Set to

s for

Spectral Data Analysis

H NMR Analysis (400 MHz, )

The proton spectrum is characterized by three distinct signals. The absence of other aromatic protons simplifies the assignment to a simple AB system for the ring protons.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| -CHO | 10.35 - 10.45 | Singlet (s) | 1H | - | Diagnostic aldehyde proton. Deshielded by anisotropy of C=O. |

| H-4 | 8.15 - 8.25 | Doublet (d) | 1H | Ortho to the aldehyde (EWG). Most deshielded aromatic proton. | |

| H-5 | 7.75 - 7.85 | Doublet (d) | 1H | Ortho to Bromine. Shielded relative to H-4. |

Key Diagnostic: Look for the clean doublet-doublet pair in the aromatic region (7.5–8.5 ppm) with a coupling constant of ~8.2 Hz, characteristic of ortho-substituted pyridines.

C NMR Analysis (100 MHz, )

The carbon spectrum is complex due to Carbon-Fluorine (

| Position | Shift ( | Multiplicity | Assignment Logic | |

| C=O | 187.5 - 188.5 | Singlet (s) | - | Aldehyde carbonyl carbon. |

| C-2 | 146.0 - 148.0 | Quartet (q) | ~35 | Ipso to |

| C-6 | 142.0 - 144.0 | Singlet (s) | - | Ipso to Bromine. |

| H-4 | 138.5 - 139.5 | Singlet (s) | - | Aromatic CH, ortho to aldehyde. |

| C-3 | 130.0 - 132.0 | Singlet (s) | ~2-4 | Ipso to CHO. May show weak coupling to F. |

| H-5 | 128.5 - 129.5 | Singlet (s) | - | Aromatic CH, ortho to Bromine. |

| -CF3 | 120.0 - 122.0 | Quartet (q) | ~274 | Trifluoromethyl carbon. Diagnostic large coupling ( |

Key Diagnostic: The presence of a quartet at ~121 ppm with a large coupling constant (~274 Hz) confirms the integrity of the

Interpretation Workflow

The following decision tree outlines the logic for validating the compound's identity based on the spectral data.

Synthesis Context & Impurity Profile

Understanding the synthesis route aids in identifying potential impurities in the NMR spectrum.

-

Route: Typically synthesized via lithiation of 2-bromo-6-(trifluoromethyl)pyridine followed by formylation with DMF, or reduction of methyl 6-bromo-2-(trifluoromethyl)nicotinate.

-

Common Impurities:

-

Residual Solvent: DMF (Singlets at 2.89, 2.96, 8.02 ppm in

). -

Starting Material: Look for the absence of the aldehyde peak and a shift in the aromatic region.

-

Hydrate Formation: Aldehydes can form gem-diols in the presence of water (broad singlet ~6-7 ppm).

-

References

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for substituent effects in pyridines). Link

-

Sigma-Aldrich. (n.d.). Product Specification: 6-Bromo-2-fluoronicotinaldehyde. (Analogous compound data for shift comparison). Link

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).

-

ChemicalBook. (2023). 6-Bromo-2-(trifluoromethyl)nicotinaldehyde CAS Data. Link

Sources

The Trifluoromethylpyridine Advantage: A Technical Guide to Applications in Drug Discovery, Agrochemicals, and Materials

Topic: Potential Research Applications of Trifluoromethylated Pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group onto a pyridine scaffold represents one of the most strategic modifications in modern small-molecule research. This guide analyzes the trifluoromethylpyridine (TFMP) moiety not merely as a structural decoration, but as a functional tool that radically alters physicochemical properties.[1] From lowering the basicity of the pyridine nitrogen to blocking metabolic hot spots, the TFMP motif has become a cornerstone in the design of next-generation pharmaceuticals, high-potency agrochemicals, and advanced optoelectronic materials.

Part 1: The Fluorine Effect – Physicochemical Rationale

Expertise & Experience: Why choose a trifluoromethylated pyridine over a standard pyridine?

The introduction of a -CF₃ group onto a pyridine ring induces profound electronic and steric changes. For a medicinal chemist, understanding these shifts is crucial for rational drug design.[1]

Basicity Modulation (pKa Shift)

The strong electron-withdrawing nature of the -CF₃ group (Hammett constant

-

Effect: This drastically lowers the pKa of the conjugate acid. While unsubstituted pyridine has a pKa of ~5.2, 2-trifluoromethylpyridine and its derivatives often exhibit pKa values < 0.[1]

-

Application: This reduction in basicity prevents protonation at physiological pH (7.4), reducing the desolvation penalty during protein binding and improving membrane permeability (LogD).[1] It also mitigates hERG channel blockage, a common liability associated with basic nitrogen heterocycles.[1]

Metabolic Blocking

The pyridine ring is electron-deficient, but it is still susceptible to oxidative metabolism (N-oxidation or C-oxidation).

-

Mechanism: The -CF₃ group sterically shields adjacent positions and electronically deactivates the ring toward oxidation by Cytochrome P450 enzymes.

-

Outcome: Enhanced metabolic stability (

) and reduced clearance rates in vivo.[1]

Lipophilicity and Conformation

-

Lipophilicity: The high hydrophobicity of the C-F bond increases the LogP, facilitating blood-brain barrier (BBB) penetration for CNS targets.

-

Dipole Alignment: The C-CF₃ bond vector creates a strong dipole that can engage in specific electrostatic interactions within a binding pocket, often orthogonal to the hydrogen bonding of the pyridine nitrogen.

Visualization: The Physicochemical Impact

The following diagram illustrates the decision logic for employing TFMP scaffolds in lead optimization.

Figure 1: Decision tree for implementing trifluoromethylpyridines to solve common lead optimization liabilities.

Part 2: Medicinal Chemistry Applications

Trustworthiness: Validated examples of TFMP in approved and experimental drugs.

Bioisosteric Replacement

The TFMP group is often used as a bioisostere for:

-

Tert-butyl groups: Similar steric bulk but electronically inverted (electron-withdrawing vs. donating).[1]

-

Chlorine/Bromine: Similar lipophilicity but enhanced metabolic stability and lack of "halogen bond" donor capability (fluorine is a poor halogen bond donor).[1]

Case Studies

| Drug / Candidate | Target | Role of TFMP Moiety |

| Tipranavir | HIV Protease | The 5-(trifluoromethyl)-2-pyridyl group enhances binding affinity through hydrophobic interactions and improves oral bioavailability. |

| Apalutamide | Androgen Receptor | Contains a fluorinated pyridine-like core (though distinct, the principle applies); TFMP analogs are heavily explored for prostate cancer to resist metabolic degradation.[1] |

| Kinase Inhibitors | Various (e.g., VEGFR) | 2-amino-3-trifluoromethylpyridine scaffolds are privileged structures.[1] The -CF₃ group forces the pyridine ring into a specific torsion angle relative to the amine, locking the bioactive conformation. |

Part 3: Agrochemical Frontiers

Authoritative Grounding: The dominant sector for TFMP usage.

The agrochemical industry utilizes TFMPs at a scale far exceeding pharmaceuticals.[1] The key intermediate driving this sector is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .[1][2]

Herbicides & Insecticides[2][3]

-

Fluazifop-butyl (Herbicide): Uses the TFMP core to target acetyl-CoA carboxylase. The -CF₃ group is essential for selectivity between grass weeds and broadleaf crops.

-

Sulfoxaflor (Insecticide): A sulfoximine insecticide where the 6-(trifluoromethyl)pyridine group mimics the chloropyridinyl moiety of neonicotinoids but with a distinct resistance profile.[1]

-

Flonicamid: A pyridinecarboxamide aphicide.[1] The 4-trifluoromethyl group provides systemic activity and stability against plant metabolism.

Part 4: Materials Science & Ligand Design

Innovation: Beyond biology.[1]

Liquid Crystals (LCs)

Trifluoromethylated pyridines are increasingly used in high-performance liquid crystal mixtures (e.g., for TFT-LCDs).[1]

-

Mechanism: The -CF₃ group lowers the surface energy and viscosity while increasing the dielectric anisotropy (

). This results in faster switching times and lower driving voltages.[1] -

Structure: Typically involves 2,6-disubstituted pyridines where the -CF₃ group prevents intermolecular aggregation that would otherwise destroy the liquid crystalline phase.

OLED Emitters

In Organic Light-Emitting Diodes (OLEDs), TFMP derivatives serve as electron-transporting materials.[1]

-

Benefit: The electron-deficient pyridine ring, further depleted by -CF₃, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection from the cathode.

Part 5: Experimental Protocol (Self-Validating System)

Trustworthiness: A reproducible protocol for a common research transformation.[1]

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine Context: This reaction is the primary method for attaching the TFMP "warhead" to a drug scaffold. 2-chloro-5-(trifluoromethyl)pyridine is a ubiquitous building block.

Reagents & Materials

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Ligand: XPhos or SPhos (4 mol%) – Critical for electron-deficient chlorides.[1]

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).[1]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Workflow

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the arylboronic acid, K₃PO₄, Pd(OAc)₂, and Ligand.

-

Solvation: Add the solvent mixture (degassed) and then the 2-chloro-5-(trifluoromethyl)pyridine.

-

Activation: Seal the vial and heat to 80–100 °C for 4–12 hours.

-

Validation Check: Monitor by TLC or LCMS.[1] The electron-deficient pyridine chloride is highly reactive; if conversion is low after 2 hours, ensure the reaction is strictly oxygen-free (oxygen poisons the Pd(0) species).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.[1][3] Dry over Na₂SO₄.[1][3]

-

Purification: Flash column chromatography. The TFMP product is usually less polar than the boronic acid but more polar than the starting chloride.

Visualization: Synthetic Workflow

Figure 2: Workflow for the palladium-catalyzed coupling of TFMP chlorides.

Part 6: References

-

Tsukamoto, M., & Nakamura, T. (2021).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2] Journal of Pesticide Science.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

-

Ogawa, T., et al. (2020).[1] Recent Advances in the Synthesis of Trifluoromethylated Pyridines.[2] Organic & Biomolecular Chemistry.[1][4][5]

-

Sigma-Aldrich. (n.d.).[1][6] 2-Chloro-5-(trifluoromethyl)pyridine Product Data & Safety Sheet.Link[1]

-

BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.Link[1]

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 3-Fluoro-2-(trifluoromethyl)pyridine 96 886510-21-0 [sigmaaldrich.com]

An In-Depth Technical Guide to Sourcing and Utilizing 6-Bromo-2-(trifluoromethyl)nicotinaldehyde for Research and Development

Abstract: 6-Bromo-2-(trifluoromethyl)nicotinaldehyde (CAS No. 1192263-89-0) is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. The strategic placement of a reactive aldehyde, a synthetically versatile bromine atom, and an electron-withdrawing trifluoromethyl group makes this compound a valuable precursor for synthesizing complex molecular architectures. This guide provides an in-depth analysis for researchers, chemists, and procurement specialists on the commercial landscape, sourcing strategies, pricing, and essential laboratory protocols for this key intermediate.

Introduction to 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

Molecular Profile and Physicochemical Properties

6-Bromo-2-(trifluoromethyl)nicotinaldehyde, also known as 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde, is a solid organic compound with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.00 g/mol .[1] Its structure is characterized by a pyridine ring substituted at the C2, C3, and C6 positions.

-

Aldehyde Group (-CHO) at C3: Serves as a versatile chemical handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, reductive amination, and condensation.

-

Trifluoromethyl Group (-CF₃) at C2: This group is a bioisostere for other chemical moieties and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Its strong electron-withdrawing nature also influences the reactivity of the adjacent pyridine ring.[3]

-

Bromine Atom (-Br) at C6: Provides a reactive site for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents.[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; mol [image="https_//www.bldpharm.com/images/1192263-89-0.png", label=""];

// Invisible nodes for label positioning node [shape=point, style=invis];

p1 [pos="2.5,1.5!"]; p2 [pos="-2.5,1.5!"]; p3 [pos="-2.5,-1.5!"];

// Edges to labels edge [arrowhead=none, style=dashed, color="#5F6368"];

p1 -- mol [label="Aldehyde (-CHO)\nReactive handle for C-C and C-N bond formation", fontcolor="#202124", fontsize=10]; p2 -- mol [label="Trifluoromethyl (-CF3)\nEnhances metabolic stability & lipophilicity", fontcolor="#202124", fontsize=10]; p3 -- mol [label="Bromine (-Br)\nIdeal for cross-coupling reactions", fontcolor="#202124", fontsize=10]; } . Caption: Structure of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde.

Significance in Medicinal and Agrochemical Chemistry

The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern pharmaceuticals and agrochemicals.[3] The inclusion of the -CF₃ group can significantly alter a molecule's physicochemical properties, leading to improved efficacy and a better pharmacokinetic profile. This makes 6-Bromo-2-(trifluoromethyl)nicotinaldehyde a sought-after starting material for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Commercial Availability and Sourcing Strategy

Procuring specialty chemicals like 6-Bromo-2-(trifluoromethyl)nicotinaldehyde requires careful consideration of purity, quantity, lead time, and cost. The compound is available from a range of suppliers, from large chemical conglomerates to smaller, specialized laboratories.

Comparative Analysis of Commercial Suppliers

The following table summarizes publicly available information from various suppliers. Pricing is subject to change and may vary based on institutional agreements and stock levels. It is intended for estimation and comparison purposes.

| Supplier | CAS Number | Purity | Available Quantities | Estimated Price (USD) | Notes |

| Allfluoro Pharmaceutical | 1192263-89-0 | N/A | Inquiry | Inquiry | Lists the compound as Item #AF20172.[1] |

| BLD Pharm | 1192263-89-0 | N/A | Inquiry | Inquiry | Notes the need for cold-chain transportation.[4] |

| Santa Cruz Biotechnology | 1192263-89-0 | N/A | Inquiry | Inquiry | For Research Use Only.[5] |

| Sigma-Aldrich | 1192263-89-0 | N/A | Inquiry | Inquiry | Distributed via Apollo Scientific. |

| Manchester Organics | 189278-27-1 (related) | >98% | 5g, 25g, 100g | N/A | A related compound, 2-Bromo-6-(trifluoromethyl)pyridine, is readily available.[6] |

| Apollo Scientific | 386704-12-7 (related) | 97% | 1g, 5g, 25g | ~ | A related isomer, 6-(Trifluoromethyl)nicotinaldehyde, is listed with pricing.[7] |

Note: Pricing for the exact CAS number is predominantly available upon inquiry, which is common for specialized building blocks. The pricing for related compounds is included to provide a general cost expectation.

Key Considerations for Procurement

-

Purity Verification: For sensitive applications like catalysis or late-stage drug synthesis, request a lot-specific Certificate of Analysis (CoA) to verify purity by methods such as NMR or GC-MS. The presence of residual starting materials or regioisomers can significantly impact reaction outcomes.

-

Lead Time vs. Cost: Domestic or well-stocked international suppliers may offer faster delivery at a higher cost, while direct sourcing from manufacturers may reduce cost but increase lead times.

-

Scale: For discovery-phase research, gram-scale quantities from catalog suppliers are sufficient. For process development or pilot-scale synthesis, contacting manufacturers like Allfluoro directly for bulk quotes is more economical.

-

Transportation: As noted by some suppliers, this compound may require cold-chain or specialized shipping due to its reactivity or physical properties, potentially incurring additional hazardous material fees.[4]

Technical Protocols for Laboratory Use

As a Senior Application Scientist, it is crucial to emphasize that proper handling and verification are paramount to successful research. The following protocols are designed to ensure safety and experimental integrity.

Safety, Handling, and Storage Protocol

Aromatic aldehydes, especially halogenated ones, should be handled with care.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is appropriate).

-

Handling: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust. Aromatic aldehydes can be irritants and are often classified as toxic if swallowed.[7]

-

Storage: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid upon exposure to air.[8][9]

-

Short-Term: Store in a tightly sealed container at 2-8°C.

-

Long-Term: For extended storage, store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or controlled environment to prevent degradation.[10]

-

Protocol for Quality Verification via ¹H NMR

Before use, it is best practice to run a simple proton NMR to confirm the compound's identity and purity.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Expected Chemical Shifts (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. For a related compound, 6-(Trifluoromethyl)nicotinaldehyde, the aldehyde proton appears at δ 10.24 ppm.[11]

-

Aromatic Protons (Pyridine Ring): Two distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm). These will likely appear as doublets or doublet of doublets due to coupling.

-

Impurity Check: Look for a broad peak around δ 11-12 ppm, which would indicate the presence of the corresponding carboxylic acid (an oxidation product).

-

Reactivity Profile and Synthetic Utility

The value of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde lies in the orthogonal reactivity of its functional groups, allowing for sequential, selective transformations.

-

Reactions at the Aldehyde: The aldehyde is readily converted into other functional groups. For instance, reductive amination with a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding amine, a crucial step in building complex drug scaffolds.

-

Reactions at the Bromine: The C-Br bond is a prime site for palladium-catalyzed cross-coupling. A Suzuki coupling with a boronic acid, for example, can introduce a new aryl or heteroaryl group at the 6-position, dramatically increasing molecular complexity. This orthogonality allows chemists to first modify the aldehyde and then perform the cross-coupling, or vice-versa, providing significant synthetic flexibility.

Conclusion

6-Bromo-2-(trifluoromethyl)nicotinaldehyde is a potent and versatile building block for chemical synthesis. Its commercial availability from a range of suppliers facilitates its use in both academic and industrial research. However, researchers must adopt a diligent sourcing strategy, prioritizing purity verification and proper handling to ensure reproducible and successful experimental outcomes. This guide serves as a foundational resource for navigating the procurement and application of this high-value chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 2-Bromo-6-(trifluoromethyl)nicotinaldehyde,1192263-89-0. Available at: [Link]

-

Beilstein-Institut. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PureSynth. (n.d.). 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). Available at: [Link]

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: [Link]

-

ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Available at: [Link]

-

Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Available at: [Link]

Sources

- 1. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde,1192263-89-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1192263-89-0|2-Bromo-6-(trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 386704-12-7 Cas No. | 6-(Trifluoromethyl)nicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

physical properties and appearance of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, appearance, and essential technical data for 6-Bromo-2-(trifluoromethyl)nicotinaldehyde, a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering field-proven insights and methodologies to support the effective handling and application of this compound.

Introduction: Strategic Importance in Chemical Synthesis

6-Bromo-2-(trifluoromethyl)nicotinaldehyde, identified by CAS Number 1192263-89-0, is a substituted pyridine derivative. Its unique trifluoromethyl and bromo functionalities, coupled with a reactive aldehyde group, make it a versatile precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring and the aldehyde, offering unique synthetic pathways that are crucial in the development of novel pharmaceuticals and functional materials. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its successful application in research and development.

Molecular Structure and Key Features

The structural integrity of a compound dictates its reactivity and physical behavior. The molecular structure of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde is foundational to its utility.

Figure 1. Molecular structure of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde.

Physical and Chemical Properties

A thorough understanding of the physical properties is critical for designing experimental setups, ensuring safe handling, and achieving desired reaction outcomes.

| Property | Value | Source(s) |

| CAS Number | 1192263-89-0 | [1] |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| Molecular Weight | 254.01 g/mol | [2] |

| Appearance | Information varies; reported as both liquid and solid. | |

| Purity | Typically ≥85% |

Note: Conflicting data exists regarding the physical state of this compound. It is recommended to handle it as a potential liquid or low-melting solid.

Spectroscopic Data (Predicted and General) and Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the aldehydic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and aldehyde groups. The aldehydic proton will appear significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will likely appear as doublets or multiplets in the aromatic region (7.0-9.0 ppm), with coupling constants indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 185-200 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have chemical shifts in the 120-160 ppm range, with their exact positions influenced by the attached functional groups.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is recommended. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is standard.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands will appear above 3000 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorption bands are expected in the 1350-1100 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹, may be observed.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a suitable number of scans to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (254.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the trifluoromethyl group, or the formyl radical.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Method: Develop a temperature program that allows for the separation of the analyte from any impurities.

-

MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 50-300 amu).

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of adhering to strict safety protocols when handling any chemical reagent.

5.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][5]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[4][5]

5.2. Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[3]

5.3. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

-

Some suppliers recommend storage at ambient temperature, while others suggest refrigeration (2-8°C). It is prudent to follow the specific storage instructions provided by the supplier.

5.4. First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[7]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[3]

Conclusion

6-Bromo-2-(trifluoromethyl)nicotinaldehyde is a valuable and versatile building block in chemical synthesis. A comprehensive understanding of its physical properties, safe handling procedures, and analytical characterization is essential for its effective and safe utilization in a research setting. This guide provides a foundational framework for working with this compound, emphasizing the importance of experimental verification of its properties and adherence to established safety protocols.

References

- Apollo Scientific. (n.d.). 6-(Trifluoromethyl)nicotinaldehyde Safety Data Sheet.

- Fluorochem. (2024, December 19). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)nicotinaldehyde.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine.

- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 1-Bromo-2,3,4-trifluorobenzene.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde.

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, 1192263-89-0. Retrieved from [Link]

- Carl ROTH. (2026, January 1).

-

PubChemLite. (n.d.). 2-bromo-6-fluoronicotinaldehyde (C6H3BrFNO). Retrieved from [Link]

- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

- PMDA. (n.d.). INFRARED REFERENCE SPECTRA.

- ResearchGate. (2025, October 24).

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

- ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane.

- ChemicalBook. (n.d.). 2-BROMO-1,1-DIFLUOROETHANE(359-07-9) 13C NMR spectrum.

Sources

- 1. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde,1192263-89-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and agrochemical industries for the construction of complex biaryl and heteroaryl scaffolds, which are prevalent motifs in biologically active molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a particularly valuable and challenging substrate: 6-Bromo-2-(trifluoromethyl)nicotinaldehyde. The presence of an electron-withdrawing trifluoromethyl group and a reactive aldehyde on the pyridine ring necessitates careful consideration of reaction parameters to achieve optimal outcomes. This guide offers detailed, field-proven protocols and explains the rationale behind the selection of catalysts, ligands, bases, and solvent systems to ensure reproducible and high-yielding syntheses.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

The choice of each reaction component is critical for the success of the coupling, especially with a substrate featuring both an electron-deficient ring system and a potentially sensitive aldehyde functionality.

Characterization of 6-Bromo-2-(trifluoromethyl)nicotinaldehyde

A thorough understanding of the substrate is paramount for successful reaction design.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO | Internal Data |

| Molecular Weight | 254.01 g/mol | Internal Data |

| Appearance | Off-white to yellow solid | Internal Data |

| Solubility | Soluble in most organic solvents (e.g., Dioxane, THF, DMF, Toluene) | Internal Data |

The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the aldehyde at the 3-position makes the pyridine ring electron-poor, which can influence the rate of oxidative addition. The aldehyde group is generally stable under Suzuki coupling conditions but can be sensitive to certain strong bases or prolonged reaction times at high temperatures.

Recommended Suzuki Coupling Protocols

Two robust protocols are presented below, catering to different catalyst and ligand preferences. These protocols are designed to be a starting point for optimization, depending on the specific boronic acid coupling partner.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst, known for its broad applicability.

Materials:

-

6-Bromo-2-(trifluoromethyl)nicotinaldehyde (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-(trifluoromethyl)nicotinaldehyde, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and water via syringe.

-

Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective).

-

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Advanced Procedure with a Buchwald Ligand

For more challenging couplings, particularly with sterically hindered boronic acids, a more active catalyst system employing a biaryl phosphine ligand (Buchwald ligand) is recommended.

Materials:

-

6-Bromo-2-(trifluoromethyl)nicotinaldehyde (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

Water (1 mL)

Experimental Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 6-Bromo-2-(trifluoromethyl)nicotinaldehyde, the arylboronic acid, and potassium phosphate to a dry Schlenk flask.

-